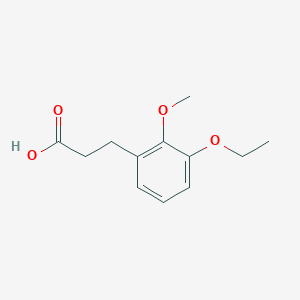

3-(3-Ethoxy-2-methoxyphenyl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-(3-ethoxy-2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O4/c1-3-16-10-6-4-5-9(12(10)15-2)7-8-11(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14) |

InChI Key |

YBUUHMLLTJIKID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1OC)CCC(=O)O |

Origin of Product |

United States |

Contextual Significance of Propanoic Acid Derivatives in Chemical and Biological Research

Propanoic acid derivatives represent a vast and versatile class of organic compounds with substantial importance across various scientific disciplines. The foundational propanoic acid structure, a three-carbon carboxylic acid, serves as a scaffold that can be modified to create molecules with a wide array of chemical properties and biological functions. Historically, simple salts like sodium propionate (B1217596) have been utilized as effective antimicrobial agents and preservatives in food products, demonstrating a bacteriostatic effect. drugbank.com

In the realm of medicinal chemistry and pharmacology, the significance of this class is immense. Propanoic acid derivatives are the chemical foundation for a large number of pharmaceuticals. drugbank.com The most prominent examples belong to the non-steroidal anti-inflammatory drugs (NSAIDs), which are widely used to manage pain and inflammation associated with conditions like osteoarthritis. wisdomlib.orgorientjchem.org Beyond inflammation, the inherent chemical properties of the propanoic acid moiety have made its derivatives promising candidates in diverse therapeutic areas. Researchers have synthesized and investigated novel propanoic acid derivatives for a range of biological activities, including potential anticancer, antibacterial, and anticonvulsant properties. researchgate.netresearchgate.nethumanjournals.comresearchgate.netmdpi.commdpi.com

Overview of Research Trajectories for Aryl Substituted Propanoic Acids

Classical Organic Synthetic Routes

The preparation of this compound can be achieved through established organic synthesis protocols, primarily involving the construction of the propanoic acid side chain on a pre-functionalized benzene (B151609) ring.

Approaches Involving Substituted Benzene Precursors

A key strategy for the synthesis of this compound involves the use of a substituted benzaldehyde (B42025) as a starting material. One documented method begins with 2-methoxy-3-ethoxy-benzaldehyde. This precursor contains the requisite ethoxy and methoxy (B1213986) groups in the desired ortho and meta positions, respectively. The synthesis then proceeds by building the three-carbon acid side chain onto this aromatic core.

A specific example of this approach involves a multi-step sequence. The initial step is a Knoevenagel condensation of 2-methoxy-3-ethoxy-benzaldehyde with a suitable active methylene (B1212753) compound, followed by subsequent chemical transformations to yield the target propanoic acid.

Condensation and Alkylation Strategies

Condensation reactions are central to the construction of the carbon skeleton of this compound from its benzaldehyde precursor. The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound in the presence of a base, is a prominent example. In the synthesis of the target molecule, 2-methoxy-3-ethoxy-benzaldehyde can be reacted with malonic acid in the presence of a base such as pyridine (B92270) with a catalytic amount of piperidine. This reaction forms an unsaturated intermediate, (E)-3-(3-ethoxy-2-methoxyphenyl)acrylic acid.

Subsequent reduction of the carbon-carbon double bond in the acrylic acid intermediate is necessary to afford the final saturated propanoic acid. This reduction can be accomplished through catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This two-step process of condensation followed by reduction is an effective method for producing this compound.

| Step | Reactants | Reagents/Catalysts | Product |

| 1 | 2-methoxy-3-ethoxy-benzaldehyde, Malonic acid | Pyridine, Piperidine | (E)-3-(3-ethoxy-2-methoxyphenyl)acrylic acid |

| 2 | (E)-3-(3-ethoxy-2-methoxyphenyl)acrylic acid | H₂, Pd/C | This compound |

Enantioselective and Stereoselective Synthesis

While classical methods provide the racemic form of this compound, the development of enantioselective and stereoselective synthetic routes is a critical area of modern synthetic chemistry. However, specific research detailing such syntheses for this particular compound is not widely available in the public domain.

Biocatalytic Approaches Utilizing Enzymes

There is currently a lack of published research specifically describing the use of enzymes for the enantioselective synthesis of this compound. In principle, enzymes such as lipases or esterases could be employed for the kinetic resolution of a racemic ester precursor of the target acid.

Chiral Auxiliary and Asymmetric Catalysis

Similarly, detailed studies on the application of chiral auxiliaries or asymmetric catalysis for the stereoselective synthesis of this compound are not readily found in the scientific literature. Asymmetric hydrogenation of the (E)-3-(3-ethoxy-2-methoxyphenyl)acrylic acid intermediate using a chiral catalyst is a plausible but as of yet unreported strategy.

Derivatization and Structural Modification of this compound

The chemical structure of this compound offers several sites for derivatization and structural modification. The carboxylic acid functional group is the most reactive site and can be readily converted into a variety of other functional groups. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. Amide formation is also possible through reaction with an amine, typically activated by a coupling agent.

Further modifications could involve electrophilic aromatic substitution on the benzene ring, though the directing effects of the existing ethoxy and methoxy groups would need to be considered. The positions ortho and para to the activating alkoxy groups would be the most likely sites for substitution.

Esterification and Amidation

The carboxylic acid functionality of this compound is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters from carboxylic acids and alcohols is a well-established reversible reaction, typically catalyzed by a strong acid like sulfuric acid. chemguide.co.ukceon.rs The rate and yield of this reaction are influenced by several factors, including the structure of the alcohol, the molar ratio of reactants, the amount of catalyst, and the reaction temperature. ceon.rs For instance, studies on the esterification of propanoic acid have shown that increasing the alcohol-to-acid molar ratio and the catalyst concentration generally leads to higher conversion rates. ceon.rs Primary alcohols tend to react faster than secondary alcohols due to reduced steric hindrance. researchgate.net While specific data for the esterification of this compound is not extensively documented, analogous reactions with similar phenylpropanoic acids suggest that standard Fischer esterification conditions would be effective.

| Reactant (Alcohol) | Catalyst | General Conditions | Expected Product |

| Methanol | H₂SO₄ | Reflux | Methyl 3-(3-ethoxy-2-methoxyphenyl)propanoate |

| Ethanol | H₂SO₄ | Reflux | Ethyl 3-(3-ethoxy-2-methoxyphenyl)propanoate |

| Isopropanol | H₂SO₄ | Reflux | Isopropyl 3-(3-ethoxy-2-methoxyphenyl)propanoate |

Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. A variety of coupling agents are available to facilitate this transformation, which proceeds by activating the carboxylic acid to form a more reactive intermediate that is subsequently attacked by the amine. Common coupling agents include carbodiimides (like DCC or EDC), as well as reagents that form mixed anhydrides. researchgate.net Studies on the amidation of 3-phenylpropanoic acid have demonstrated successful coupling with various amino acids and other amines, yielding the corresponding amides in good yields. researchgate.net The choice of solvent and the presence of additives can influence the reaction efficiency and help to minimize side reactions. researchgate.net

| Reactant (Amine) | Coupling Agent | General Conditions | Expected Product |

| Ammonia | Carbodiimide | Room Temperature | 3-(3-Ethoxy-2-methoxyphenyl)propanamide |

| Benzylamine | Mixed Anhydride | 0 °C to Room Temp. | N-Benzyl-3-(3-ethoxy-2-methoxyphenyl)propanamide |

| Aniline | Carbodiimide | Room Temperature | N-Phenyl-3-(3-ethoxy-2-methoxyphenyl)propanamide |

Modifications of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy and methoxy groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. Given the existing substitution pattern, the most likely positions for substitution are C4, C5, and C6.

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring can be achieved using a halogenating agent in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. This reaction is a classic example of electrophilic aromatic substitution.

Nitration: The aromatic ring can be nitrated using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further transformed, for example, by reduction to an amino group.

Formylation: The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic rings. cambridge.orgorganic-chemistry.orgijpcbs.commdpi.comresearchgate.net This reaction employs a Vilsmeier reagent, typically formed from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring. cambridge.orgorganic-chemistry.orgijpcbs.com This aldehyde functionality can then serve as a synthetic handle for further modifications.

Introduction of Additional Functional Groups

Beyond modifications to the carboxylic acid and the aromatic ring, it is also conceivable to introduce functional groups onto the propanoic acid side chain, although these transformations may be less straightforward.

Side-Chain Functionalization: While direct functionalization of the aliphatic side chain can be challenging, certain reactions can be envisioned. For instance, radical halogenation could potentially introduce a halogen atom at the α- or β-position, which could then be displaced by other nucleophiles. However, controlling the regioselectivity of such reactions can be difficult. Alternatively, derivatives of the carboxylic acid, such as enolates, could be used to introduce substituents at the α-position.

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction: The propanoic acid side chain is generally stable towards mild oxidizing and reducing agents. However, under forcing conditions, the aromatic ring could be susceptible to oxidation. The carboxylic acid group can be reduced to the corresponding primary alcohol, 3-(3-ethoxy-2-methoxyphenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Cyclization: A characteristic reaction of 3-phenylpropanoic acid and its derivatives is intramolecular cyclization to form indanone structures. wikipedia.org This reaction is typically promoted by strong acids or other dehydrating agents. In the case of this compound, cyclization would be expected to proceed via intramolecular Friedel-Crafts acylation, leading to the formation of a substituted 1-indanone. The position of cyclization on the aromatic ring would be influenced by the directing effects of the ethoxy and methoxy groups.

Based on a comprehensive review of the available scientific literature, there is currently no specific preclinical data on the biological and pharmacological investigations of This compound corresponding to the detailed outline requested.

Searches for in vitro studies, including enzyme inhibition, receptor binding assays, anti-inflammatory and antioxidant potential, and molecular mechanism of action for this specific compound did not yield any relevant research findings. The scientific literature that is publicly accessible does not appear to contain studies focusing on the biological activities of this compound.

Therefore, it is not possible to provide an article that adheres to the strict requirements of the prompt, as the necessary scientific data for each section and subsection is not available in the public domain. Information on related but structurally distinct compounds cannot be used as a substitute, as per the instructions to focus solely on the specified chemical entity.

Metabolism and Pharmacokinetic Studies of 3 3 Ethoxy 2 Methoxyphenyl Propanoic Acid Preclinical Focus

In Vitro Metabolic Profiling

There is no available information to identify the metabolic pathways or the specific enzymes involved in the metabolism of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid.

No studies have been published that identify or structurally elucidate any metabolites of this compound.

Information regarding the in vitro biotransformation pathways of this compound is not available in the current scientific literature.

In Vivo Pharmacokinetic Characterization in Animal Models

There are no published preclinical studies describing the absorption and distribution profiles of this compound in any animal models.

No data is available concerning the routes and mechanisms of excretion for this compound from the body in animal models.

Bioavailability Assessment in Animal Systems

The bioavailability of methoxyphenylpropanoic acid derivatives has been investigated in preclinical animal models to understand their absorption, distribution, and metabolic fate. Studies on analogous compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), provide insights into the pharmacokinetic profile of this class of molecules.

In a study involving Sprague-Dawley rats, the oral administration of HMPA resulted in rapid absorption. nih.gov The compound and its metabolites, including sulfated and glucuronidated forms, were detected in the bloodstream shortly after administration, with peak plasma concentrations observed within 15 minutes. nih.gov This suggests efficient absorption from the gastrointestinal tract. Following absorption, HMPA and its conjugates were found to be widely distributed across various organs. The highest concentrations were observed in the kidneys and liver, which are key organs for metabolism and excretion. nih.gov The broad tissue distribution indicates that the compound is readily available to various biological systems after oral intake. nih.gov The study determined that the absorption ratio of orally administered HMPA was at least 1.2% in the rat model. nih.gov

Table 1: Pharmacokinetic Parameters of a Structurally Similar Compound (HMPA) in Sprague-Dawley Rats Following Oral Administration

| Parameter | Intact HMPA | Sulfated HMPA | Glucuronidated HMPA |

|---|---|---|---|

| Time to Peak Concentration (Tmax) | 15 min | 15 min | 15 min |

| Peak Plasma Concentration (Cmax) | 2.6 ± 0.4 nmol/mL | 3.6 ± 0.9 nmol/mL | 0.55 ± 0.09 nmol/mL |

| Primary Tissue Distribution (6h post-administration) | Kidneys > Liver > Aorta > Heart > Muscle > Lungs | Kidneys > Liver > Aorta > Heart > Muscle > Lungs | Kidneys > Liver > Aorta > Heart > Muscle > Lungs |

Data derived from a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA). nih.gov

Isotope-Labeled Compound Applications in Pharmacokinetic Research

The use of isotope-labeled compounds is a critical methodology in preclinical pharmacokinetic research. This technique allows for the precise tracking of a drug molecule and its metabolites throughout a biological system, providing definitive data on absorption, distribution, metabolism, and excretion (ADME).

A common approach involves synthesizing the compound of interest with a radioactive isotope, such as Carbon-14 (¹⁴C) or a stable isotope like Deuterium (²H). For example, studies on other propionic acid derivatives, such as pranoprofen (B1678049), have utilized ¹⁴C-labeling to investigate their pharmacokinetic profiles in various animal species, including mice, rats, guinea pigs, and rabbits. nih.gov

In such studies, the ¹⁴C-labeled compound is administered to the animals, and subsequent analysis of radioactivity in blood, urine, feces, and various tissues over time allows for a detailed quantitative assessment of the drug's disposition. nih.gov This methodology can determine the rate and extent of absorption, identify major metabolic pathways by characterizing the radiolabeled metabolites, and quantify the routes and rates of excretion from the body. nih.gov For instance, in the study with ¹⁴C-pranoprofen, researchers were able to establish that the compound was rapidly and almost completely absorbed after oral administration across all tested species and identified the major routes of excretion (urinary and fecal). nih.gov

Table 2: Illustrative Application of Isotope-Labeling in Pharmacokinetic Studies of a Propionic Acid Derivative

| Isotope Used | Compound | Animal Species | Key Findings from Isotope Labeling |

|---|---|---|---|

| Carbon-14 (¹⁴C) | Pranoprofen | Mice, Rats, Guinea Pigs, Rabbits | - Determined rapid and near-complete oral absorption. nih.gov- Quantified urinary and fecal excretion pathways. nih.gov- Identified acyl glucuronide as a major metabolite. nih.gov- Established biological half-life of radioactivity in blood. nih.gov |

This table is based on research conducted on pranoprofen and serves as an example of the application and utility of isotope-labeling in pharmacokinetic studies. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design and Synthesis of Analogues for SAR Studies

The systematic design and synthesis of analogues are fundamental to understanding which parts of a molecule are essential for its biological effects. For a compound like 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid, analogue design would strategically modify its three key regions: the substituted phenyl ring, the ethoxy and methoxy (B1213986) groups, and the propanoic acid side chain.

Synthetic strategies for creating a library of analogues would likely involve multi-step sequences. The introduction of diverse substituents on the phenyl ring could be achieved through various aromatic substitution reactions. Modification of the alkoxy groups might involve demethylation or de-ethylation followed by re-alkylation with different alkyl groups to probe the impact of chain length and branching. The propanoic acid side chain offers another point of diversification, including alteration of the chain length or the introduction of substituents at the alpha- or beta-positions.

| Analogue Series | Modification Strategy | Rationale |

| Aromatic Ring Analogues | Introduction of various substituents (e.g., halogens, nitro, amino, alkyl groups) at different positions on the phenyl ring. | To explore the electronic and steric effects of substituents on receptor binding or enzyme inhibition. |

| Alkoxy Chain Analogues | Variation of the ethoxy and methoxy groups to other alkoxy groups (e.g., propoxy, isopropoxy) or functional groups (e.g., hydroxyl, trifluoromethoxy). | To assess the role of the size, lipophilicity, and hydrogen bonding potential of these groups. |

| Propanoic Acid Side Chain Analogues | Esterification of the carboxylic acid, conversion to amides, or introduction of substituents on the alkyl chain. | To evaluate the importance of the acidic proton and the overall shape and flexibility of the side chain. |

Elucidation of Key Structural Features for Biological Activity

Based on studies of related phenylpropanoic acid derivatives, several structural features are consistently identified as crucial for biological activity. The carboxylic acid group is often a key pharmacophore, participating in vital interactions with biological targets such as enzymes or receptors through ionic bonding or hydrogen bonding. The substituted phenyl ring typically serves as a scaffold, orienting the other functional groups in the correct three-dimensional arrangement for optimal interaction with a binding site.

The specific substitution pattern on the phenyl ring, in this case, the 3-ethoxy and 2-methoxy groups, would be hypothesized to fine-tune the electronic properties and conformation of the molecule, thereby influencing its binding affinity and selectivity. The relative positions of these alkoxy groups could create a specific electrostatic potential surface that is recognized by the biological target.

Impact of Substituent Effects on Efficacy and Selectivity

For instance, in the context of enzyme inhibition, modifying these substituents could alter the binding affinity for the active site. Replacing an ethoxy group with a more lipophilic propoxy group might enhance binding to a hydrophobic pocket within the enzyme. Conversely, introducing a polar hydroxyl group could facilitate new hydrogen bond interactions. The goal of such modifications is to achieve a balance of electronic and steric properties that maximizes potency for the desired target while minimizing off-target effects.

| Substituent Modification | Potential Impact on Efficacy | Potential Impact on Selectivity |

| Increase Alkoxy Chain Length | May increase binding affinity due to enhanced hydrophobic interactions. | Could improve selectivity if the target has a specific hydrophobic pocket. |

| Introduce Electron-Withdrawing Groups | Could alter the acidity of the propanoic acid, potentially affecting ionic interactions. | May change the binding mode, leading to selectivity for different targets. |

| Introduce Hydrogen Bond Donors/Acceptors | Could form new, specific interactions with the target, increasing potency. | Specific hydrogen bonds can be key determinants of selectivity. |

Stereochemical Influences on Activity and Metabolism

The introduction of a chiral center, for example, by adding a substituent to the alpha-position of the propanoic acid side chain, would introduce stereoisomerism. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic fates, and toxicities. This is because biological targets, being chiral themselves, can interact differently with each enantiomer.

One enantiomer might fit perfectly into a receptor's binding site and elicit a strong response, while the other may bind weakly or not at all. Furthermore, the enzymes responsible for metabolism are also stereoselective, meaning they may metabolize one enantiomer more rapidly than the other. This can lead to differences in the duration of action and the plasma concentration of the active compound. Therefore, the synthesis and biological evaluation of individual enantiomers would be a critical step in the development of any biologically active analogue of this compound.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid, both ¹H NMR and ¹³C NMR spectroscopy would be employed to confirm its structural integrity and assess its purity.

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information about the number of different types of protons and their neighboring environments. Specific chemical shifts (δ) would be expected for the aromatic protons, the propanoic acid chain protons, the ethoxy group protons, and the methoxy (B1213986) group protons. Spin-spin coupling patterns would further help in assigning these signals. For instance, the methylene (B1212753) protons of the ethoxy group would appear as a quartet, coupled to the methyl triplet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The expected spectrum for this compound would show distinct signals for the carboxyl carbon, the aromatic carbons (with those directly attached to oxygen appearing further downfield), the carbons of the propanoic acid side chain, and the carbons of the ethoxy and methoxy groups. The purity of the sample can also be assessed by the absence of unexpected signals. For the related compound, 3-(3-Methoxyphenyl)propionic acid, characteristic ¹³C NMR shifts are observed at approximately δ 179.2 (C=O), 159.9, 142.0, 129.6, 120.7, 114.2, 111.6 (aromatic carbons), 54.9 (methoxy), 35.5, and 30.6 (aliphatic carbons). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound This table is predictive and based on standard chemical shift ranges and data from analogous structures.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | 175 - 185 | Singlet |

| Aromatic Ring (-C₆H₃) | 6.7 - 7.3 | 110 - 160 | Multiplets |

| Methoxy (-OCH₃) | ~3.8 | ~55 | Singlet |

| Ethoxy (-OCH₂CH₃) | ~4.0 (CH₂) / ~1.4 (CH₃) | ~64 (CH₂) / ~15 (CH₃) | Quartet / Triplet |

| Propanoic Chain (-CH₂CH₂COOH) | 2.6 - 3.0 | 30 - 40 | Triplets |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₂H₁₆O₄), the molecular weight is 224.25 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 224.

Fragmentation Pattern: The molecule would undergo characteristic fragmentation. Common fragmentation pathways for phenylpropanoic acids include cleavage of the bond between the first and second carbon of the side chain (alpha-cleavage) and cleavage of the bond between the second and third carbon (beta-cleavage). The loss of the carboxylic acid group (a loss of 45 Da) is also a common fragmentation pathway for carboxylic acids. The presence of the ethoxy and methoxy groups would also lead to specific fragmentation patterns, such as the loss of an ethyl radical (•C₂H₅, 29 Da) or a methyl radical (•CH₃, 15 Da).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on common fragmentation patterns.

| m/z Value | Proposed Fragment Identity | Description |

|---|---|---|

| 224 | [C₁₂H₁₆O₄]⁺ | Molecular Ion ([M]⁺) |

| 179 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 151 | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethene from the ethoxy group |

| 136 | [C₈H₈O₂]⁺ | Cleavage of the propanoic side chain |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly used technique for the analysis of moderately polar compounds like phenylpropanoic acids. A C18 column would typically be used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol). Detection is often achieved using a UV detector, set to a wavelength where the aromatic ring shows strong absorbance. This method can be validated to be highly precise, linear, and accurate for the quantification of the compound.

Gas Chromatography (GC): For GC analysis, the carboxylic acid group of this compound would typically need to be derivatized to increase its volatility. A common derivatization agent is a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. The resulting derivative can then be analyzed by GC-MS, providing both separation and mass spectrometric identification.

Advanced Spectroscopic Methods (e.g., UV-Vis, IR) for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different bonds. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

Table 3: Characteristic Infrared Absorption Bands for this compound This table is based on standard IR absorption ranges for functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2500-3300 | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 2850-3000 | C-H stretch | Alkyl groups |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1000-1300 | C-O stretch | Ether (methoxy/ethoxy) & Carboxylic Acid |

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) stretch is also highly characteristic. The C-O stretching region will contain multiple bands from the ether linkages and the carboxylic acid.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene (B151609) ring in this molecule. The spectrum would likely show absorption maxima in the UV region (typically between 200-400 nm) corresponding to π→π* transitions of the aromatic system. The exact position and intensity of these absorptions are influenced by the nature and position of the substituents on the ring. For example, chalcones containing methoxyphenyl groups are known to absorb in the UV range between 320 and 360 nm.

Theoretical and Computational Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

While specific molecular docking studies for "3-(3-Ethoxy-2-methoxyphenyl)propanoic acid" are not extensively documented in publicly available literature, research on analogous 3-aryl-3-ethoxypropanoic acid derivatives provides significant insights into its probable molecular interactions. nih.gov Many compounds of this class are investigated as agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), which is a promising target for the treatment of type 2 diabetes. nih.gov

A hypothetical model of these interactions, based on studies of similar GPR40 agonists, is summarized in the table below.

| Functional Group of Ligand | Interacting Residue in Protein (Hypothetical) | Type of Interaction |

| Carboxylic Acid | Arginine (Arg) | Salt Bridge, Hydrogen Bonding |

| Phenyl Ring | Phenylalanine (Phe), Leucine (Leu) | π-π Stacking, Hydrophobic |

| Ethoxy Group | Isoleucine (Ile), Valine (Val) | Hydrophobic Interaction |

| Methoxy (B1213986) Group | Alanine (Ala), Proline (Pro) | van der Waals Forces |

These models are instrumental in rationalizing the structure-activity relationships observed in this class of compounds and in guiding the design of new molecules with enhanced potency and selectivity.

Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Reactivity)

DFT calculations can be used to determine a variety of molecular properties:

Optimized Geometry: Predicting the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map can identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors).

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. A small HOMO-LUMO gap generally indicates higher reactivity.

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from HOMO andLUMO energies to quantify the molecule's reactivity.

For "this compound," DFT calculations would likely show that the oxygen atoms of the carboxylic acid, ethoxy, and methoxy groups are the most electron-rich centers, making them key sites for interactions with biological targets. The aromatic ring would also contribute to the electronic properties through its π-electron system.

A summary of predictable data from DFT calculations is presented below.

| Calculated Property | Predicted Significance for "this compound" |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which is essential for interpreting its biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of "this compound" and its interaction with a protein target over time. For compounds in this class targeting GPR40, MD simulations have been employed to study the stability of the ligand-receptor complex and to elucidate the dynamics of the binding process.

MD simulations can reveal:

Conformational Flexibility: How the molecule changes its shape in a solvent or within a binding site. The propanoic acid side chain and the ethoxy group are likely to be the most flexible parts of the molecule.

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the docked pose can be assessed.

Key Interacting Residues: MD simulations can highlight the specific amino acid residues that form stable and persistent interactions with the ligand throughout the simulation.

Water-Mediated Interactions: The role of water molecules in mediating interactions between the ligand and the protein can be investigated.

In the context of GPR40, MD simulations of analogous agonists have shown that the initial docked pose is generally stable, with the carboxylic acid group remaining anchored to the key arginine residue. The simulations also reveal conformational rearrangements of both the ligand and the receptor that can occur upon binding, providing a more realistic model of the interaction than static docking.

The following table summarizes the types of insights that can be gained from MD simulations.

| Simulation Parameter | Information Gained |

| Root-Mean-Square Deviation (RMSD) | Stability of the ligand-protein complex. |

| Root-Mean-Square Fluctuation (RMSF) | Flexibility of different parts of the ligand and protein. |

| Hydrogen Bond Analysis | Persistence of hydrogen bonds over time. |

| Principal Component Analysis (PCA) | Major conformational changes during the simulation. |

These simulations are computationally intensive but provide a wealth of information that is crucial for a comprehensive understanding of the molecule's biological function.

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study has been performed on a series of 3-aryl-3-ethoxypropanoic acid derivatives as GPR40 modulators, which is directly relevant to "this compound". nih.gov

In this study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models. nih.gov These models use steric and electrostatic fields (in CoMFA) and additional hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA) to correlate with the biological activity of the compounds. nih.gov

The key findings from the QSAR study on 3-aryl-3-ethoxypropanoic acid derivatives include:

Statistical Significance: The developed CoMFA and CoMSIA models were found to be statistically robust, with good predictive power. nih.gov

Contour Maps: The models generate 3D contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For example, the maps might indicate that bulky substituents are favored in one region, while electronegative groups are favored in another. nih.gov

Design of New Molecules: The insights gained from the contour maps can be used to design new molecules with potentially improved biological activity. nih.gov

The statistical parameters from the study highlight the predictive nature of the models. nih.gov

| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (Predictive r²) |

| CoMFA | 0.693 | 0.690 | 0.992 |

| CoMSIA | 0.668 | 0.648 | 0.990 |

These QSAR models provide a powerful framework for understanding the structural requirements for GPR40 agonism in this class of compounds and for the rational design of new therapeutic agents. nih.gov

Applications in Medicinal Chemistry and Chemical Biology Research

Role as a Synthetic Precursor and Building Block in Drug Discovery

In the realm of drug discovery, the value of a chemical compound is often measured by its versatility as a starting material or an intermediate in the synthesis of more complex molecules. Phenylpropanoic acid derivatives are frequently employed as key building blocks for the construction of a wide array of pharmaceutical agents. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and alcohols, providing a handle for further chemical elaboration.

For instance, related methoxyphenylpropionic acids serve as important intermediates in the synthesis of various pharmaceuticals. chemimpex.com The synthesis of more complex drug candidates often involves the coupling of the propanoic acid moiety with other cyclic or acyclic fragments to generate molecules with desired pharmacological profiles. The ethoxy and methoxy (B1213986) substituents on the phenyl ring of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid can influence the electronic and steric properties of the molecule, which in turn can affect its reactivity and the biological activity of its downstream products.

The general synthetic utility of similar scaffolds can be seen in the preparation of various biologically active compounds. For example, the catalytic reduction of a corresponding unsaturated acid is a common method to prepare such propanoic acids. chemicalbook.com This straightforward synthesis makes them readily accessible for use in larger synthetic campaigns.

Table 1: Synthetic Utility of Phenylpropanoic Acid Scaffolds

| Scaffold Type | Synthetic Transformation | Resulting Compound Class | Potential Therapeutic Area |

|---|---|---|---|

| Substituted Phenylpropanoic Acid | Amide coupling with amines | Phenylpropanamides | Various, including anti-inflammatory and anticancer |

| Substituted Phenylpropanoic Acid | Esterification with alcohols | Phenylpropanoates | Prodrugs, topical agents |

| Substituted Phenylpropanoic Acid | Reduction of carboxylic acid | Phenylpropanols | Intermediates for further synthesis |

Design and Development of Novel Chemical Entities Based on the this compound Scaffold

The core structure of this compound represents a "scaffold," which is a central framework upon which novel chemical entities can be designed and built. In drug design, scaffolds provide the basic three-dimensional arrangement of atoms necessary for interaction with a biological target. By systematically modifying the functional groups attached to the scaffold, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of a lead compound.

The development of novel antimicrobial agents, for example, has utilized amino acid-derived scaffolds due to their high synthetic versatility. nih.gov This allows for the integration of various substituents to target critical pathways in microbial cells. nih.gov Similarly, the this compound scaffold can be envisioned as a starting point for the development of new drugs. The phenyl ring can be further substituted, the propanoic acid chain can be modified, and the ethoxy and methoxy groups can be altered to explore the structure-activity relationship (SAR) for a given biological target.

In the context of anticancer drug development, propanoic acid derivatives have been explored as scaffolds for compounds targeting various cancer-related pathways. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have shown promise as scaffolds for novel anticancer candidates. mdpi.com These findings highlight the potential of the propanoic acid moiety as a key component in the design of new therapeutic agents.

Table 2: Examples of Drug Scaffolds Based on Propanoic Acid Derivatives

| Scaffold | Therapeutic Target | Key Structural Features | Reference |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid | Antimicrobial | Phenolic hydroxyl group, amino linkage | nih.gov |

| 2-(3-Benzoylphenyl)propanoic acid | Cyclooxygenases, Matrix Metalloproteinases | Benzoylphenyl group, propanoic acid | researchgate.netresearchgate.net |

Contribution to Understanding Biological Pathways and Targets

Beyond its role in drug synthesis, this compound and related compounds can be valuable tools in chemical biology for probing biological pathways and identifying new drug targets. By designing molecules that are structurally related to endogenous ligands or enzyme substrates, researchers can investigate the function of specific proteins and signaling pathways.

For instance, compounds derived from amino acid scaffolds are used to study essential biological processes like protein synthesis and cellular signaling. nih.gov The study of how small molecules interact with biological systems can provide insights into disease mechanisms and reveal new opportunities for therapeutic intervention.

The flexible nature of scaffolds like this compound allows them to be adapted to interact with different biological targets. A flexible scaffold-based cheminformatics approach has been used to design drugs that can bind to multiple receptors, a concept known as polypharmacology. nih.gov This strategy is particularly relevant for complex diseases where targeting a single protein may not be sufficient. The unique substitution pattern of this compound could be exploited to design probes or inhibitors for specific biological targets, thereby contributing to a deeper understanding of their roles in health and disease.

The investigation of metabolites and their pathways is another area where such compounds are relevant. For example, 3-(3-Methoxyphenyl)propionic acid is a known human metabolite, and studying its biological activity can help to elucidate metabolic pathways and their connections to disease states. chemimpex.comselleckchem.com

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Complex Analogues

The future synthesis of analogues of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid would likely move beyond classical methods to embrace more advanced and efficient strategies. The goal would be to generate a diverse library of related compounds to explore structure-activity relationships (SAR). Novel strategies could include:

Combinatorial Chemistry: Employing parallel synthesis techniques to rapidly create a large number of derivatives by systematically modifying the ethoxy, methoxy (B1213986), and propanoic acid groups.

Late-Stage Functionalization: Developing methods to directly modify the aromatic ring or the aliphatic side-chain of the core molecule. This approach is highly efficient as it avoids the need for de novo synthesis for each new analogue.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis, particularly for reactions that are difficult to control in traditional batch processes. This can facilitate the rapid production of key intermediates or final compounds.

Catalytic C-H Activation: Applying modern catalytic methods to selectively introduce new functional groups onto the phenyl ring, providing access to previously inaccessible structural variations.

These advanced synthetic approaches would be crucial for building a comprehensive library of analogues for biological screening and materials testing.

Table 1: Illustrative Examples of Potential Analogues for Synthesis

| Analogue ID | Modification Site | Proposed Modification | Rationale |

|---|---|---|---|

| EMP-A1 | Ethoxy Group | Substitution with longer alkoxy chains (e.g., propoxy, butoxy) | Investigate the effect of lipophilicity on biological activity. |

| EMP-A2 | Methoxy Group | Replacement with other electron-donating or -withdrawing groups | Probe the electronic requirements for target binding. |

| EMP-A3 | Propanoic Acid | Esterification or amidation to form prodrugs or alter solubility. | Improve pharmacokinetic properties. |

| EMP-A4 | Phenyl Ring | Introduction of additional substituents (e.g., halogens, nitro groups) | Explore new binding interactions with biological targets. |

Comprehensive Investigation of Additional Biological Activities and Mechanistic Pathways

The phenylpropanoic acid scaffold is present in numerous biologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound and its analogues could possess a range of biological activities worth investigating.

Future research should involve broad-spectrum screening to identify potential therapeutic applications. Key areas of investigation could include:

Anti-inflammatory and Analgesic Activity: Screening for inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

Antimicrobial Properties: Testing against a panel of pathogenic bacteria and fungi, as many phenolic compounds exhibit antimicrobial effects.

Antioxidant Potential: Evaluating the ability to scavenge free radicals, a property common to many phenolic compounds that is relevant to various disease states.

Metabolic Disorders: Investigating effects on targets relevant to type 2 diabetes, such as the free fatty acid receptor 1 (FFA1/GPR40), for which other phenylpropanoic acid derivatives have shown agonist activity.

Anticancer Activity: Screening against various cancer cell lines to identify potential antiproliferative effects.

Once a biological activity is identified, subsequent research would focus on elucidating the specific molecular mechanism of action through target identification and pathway analysis studies.

Advanced Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species

Should this compound or its analogues demonstrate promising biological activity, a critical next step would be the application of advanced pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This involves developing mathematical models to understand and predict the relationship between the compound's concentration in the body over time (PK) and its therapeutic effect (PD).

This research avenue would include:

Physiologically Based Pharmacokinetic (PBPK) Modeling: Creating multi-compartment models that simulate the absorption, distribution, metabolism, and excretion (ADME) of the compound in different preclinical species. This can help predict human pharmacokinetics and identify potential drug-drug interactions.

Mechanism-Based PK/PD Models: Developing models that link the PK of the compound to its effect on the biological target and the subsequent physiological response. This provides a deeper understanding of the dose-response relationship and helps in optimizing dosing regimens for future clinical trials.

In Vitro-In Vivo Extrapolation (IVIVE): Using data from in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding) to predict in vivo PK parameters, thereby reducing the reliance on animal studies.

These modeling and simulation efforts are essential for making informed decisions during drug development and for translating preclinical findings to humans effectively.

Table 2: Hypothetical Key Parameters for PK/PD Modeling

| Parameter | Description | Importance in Modeling |

|---|---|---|

| Bioavailability (%F) | The fraction of an administered dose that reaches systemic circulation. | Determines the effective dose and influences route of administration. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose required to achieve a target steady-state concentration. |

| Half-life (t½) | The time required for the drug concentration to decrease by half. | Influences the dosing interval. |

| EC50 | The concentration of a drug that gives half-maximal response. | A key pharmacodynamic parameter indicating potency. |

Integration of Omics Technologies in Mechanistic Research

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies would be indispensable. These technologies allow for the large-scale study of biological molecules and can provide unbiased insights into a compound's mechanism of action.

Transcriptomics: Using RNA sequencing (RNA-Seq) to analyze changes in gene expression in cells or tissues treated with the compound. This can reveal the signaling pathways and cellular processes that are modulated.

Proteomics: Employing mass spectrometry-based techniques to study changes in the abundance and post-translational modifications of proteins. This can help identify the direct protein targets of the compound or downstream effector proteins.

Metabolomics: Analyzing the global profile of small-molecule metabolites in a biological system. This can uncover alterations in metabolic pathways and provide biomarkers of the compound's effect.

By integrating data from these different omics platforms, researchers can construct a holistic view of the compound's biological impact, leading to a more profound understanding of its mechanism of action and potential off-target effects.

Emerging Applications in Material Science or Agrochemical Research

Beyond potential pharmaceutical applications, the chemical structure of this compound suggests it could be a valuable building block in other scientific fields.

Material Science: As a phenylpropanoid derivative, this compound could serve as a monomer for the synthesis of novel polymers or bioplastics. Phenylpropanoids are the natural precursors to lignin, a complex polymer that provides structural support to plants. Engineering this molecule into polymer chains could lead to materials with unique properties, such as enhanced thermal stability, biodegradability, or specific optical characteristics.

Agrochemical Research: Propionic acid itself is registered as a fungicide and bactericide for preserving stored grains and animal feed. This suggests that derivatives like this compound could be explored as potential new agrochemicals. Research could focus on developing analogues with improved potency, a broader spectrum of activity against plant pathogens, or enhanced environmental safety profiles. The thiocyanate (B1210189) functional group, which can be derived from carboxylic acids, is also found in some agrochemicals, highlighting a potential avenue for derivatization.

Exploring these non-pharmaceutical applications could unlock new value and utility for this class of molecules, contributing to advancements in sustainable materials and agriculture.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid?

- Methodology : The synthesis typically involves multi-step organic reactions, including Friedel-Crafts alkylation or acylation to introduce substituents on the phenyl ring, followed by functional group transformations (e.g., ester hydrolysis to yield the carboxylic acid moiety). Reaction conditions such as anhydrous solvents (e.g., dichloromethane), catalysts (e.g., Lewis acids), and controlled temperatures are critical. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

- Example : A related compound, 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid, is synthesized using ethoxy and hydroxy group protection/deprotection strategies to avoid side reactions .

Q. How is the structural confirmation of this compound achieved?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) confirms purity (>95%), while mass spectrometry (MS) validates the molecular weight. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (-COOH) and ether (-O-) linkages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodology :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitution.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalysts : Use of Pd-based catalysts for cross-coupling steps increases efficiency.

- Real-Time Monitoring : Techniques like thin-layer chromatography (TLC) track reaction progress, enabling timely adjustments .

- Data Analysis : A 2025 study on a structurally similar compound achieved a 20% yield increase by replacing KMnO₄ with TEMPO-mediated oxidation under mild conditions .

Q. How to resolve contradictions in reported biological activity data?

- Case Study : Conflicting results in antimicrobial vs. anticancer assays (e.g., 3-(3-Ethoxy-4-hydroxyphenyl)propanoic acid showed IC₅₀ = 12 µM against E. coli but no cytotoxicity in HeLa cells).

- Methodology :

- Dose-Response Curves : Validate activity across multiple concentrations.

- Mechanistic Studies : Use gene expression profiling or proteomics to identify target pathways.

- Comparative Assays : Test under standardized conditions (e.g., CLSI guidelines for antimicrobials) to minimize variability .

Q. What experimental designs are recommended for assessing bioactivity in complex matrices?

- Methodology :

- Cell-Based Assays : Use 3D tumor spheroids to mimic in vivo conditions for anticancer studies.

- Synergy Testing : Combine with known drugs (e.g., doxorubicin) to evaluate additive effects.

- Inhibition Kinetics : Measure enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) using fluorogenic substrates .

- Data Table :

| Application | Model System | Key Finding | Reference |

|---|---|---|---|

| Antimicrobial | ESKAPE pathogens | MIC = 8–32 µg/mL against S. aureus | |

| Anticancer | MCF-7 cell line | Apoptosis induction at 50 µM |

Data Contradiction Analysis

Q. How to address discrepancies in solubility and stability data across studies?

- Root Cause : Variations in solvent systems (e.g., DMSO vs. aqueous buffers) or storage conditions (light/temperature exposure).

- Methodology :

- Standardized Protocols : Follow ICH guidelines for stability testing (25°C/60% RH for 6 months).

- Solubility Screening : Use nephelometry to quantify solubility in physiologically relevant media (PBS, simulated gastric fluid) .

Key Considerations for Academic Research

- Avoid Commercial Bias : Focus on lab-scale synthesis (<10 g) and avoid industrial process details.

- Ethical Reporting : Disclose all negative results (e.g., lack of activity in specific assays) to prevent publication bias.

- Data Reproducibility : Share raw spectral data (NMR, HPLC) in supplementary materials for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.